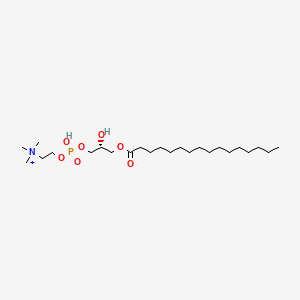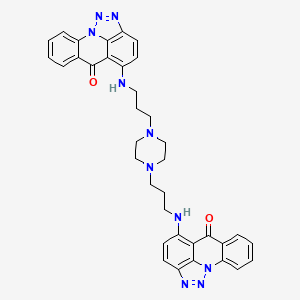
Isofulminic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isofulminic acid, with the molecular formula CHNO, is an energetic stable isomer of isocyanic acid (HNCO) and is higher in energy by 84 kcal/mol . It is also an isomer of cyanic acid (HOCN), fulminic acid (HCNO), and isofulminic acid (HONC) .
Synthesis Analysis
Isofulminic acid has been detected spectroscopically by rotational spectroscopy supported by coupled cluster electronic structure calculations . The fundamental rotational transitions of the normal, carbon-13, oxygen-18, and deuterium isotopic species have been detected in the centimeter band in a molecular beam by Fourier transform microwave spectroscopy .Molecular Structure Analysis
The structure of Isofulminic acid has been determined by microwave spectroscopy. The bond lengths are as follows: C-H: 1.027 (1) Å, C-N: 1.161 (15) Å, N-O: 1.207 (15) Å .Chemical Reactions Analysis
A number of electronic and spectroscopic parameters of Isofulminic acid, including the dipole moment, vibrational frequencies, infrared intensities, and centrifugal distortion constants have been calculated at a high level of theory .Physical And Chemical Properties Analysis
Isofulminic acid is highly polar . It has two hydrogen bond acceptors and no hydrogen bond donors .Applications De Recherche Scientifique
Spectroscopic Properties and Astronomical Detection
- Isofulminic Acid Detection and Spectroscopy : Isofulminic acid, HONC, is identified as an energetic stable isomer of isocyanic acid, HNCO. It has been detected using rotational spectroscopy and Fourier transform microwave spectroscopy. The molecule's spectroscopic constants, including rotational constants and quadrupole coupling constants, match well with ab initio calculations. Isofulminic acid is considered a good candidate for astronomical detection due to its high polarity and the fact that its more stable isomers have already been identified in space (Mladenović et al., 2009).
Interaction with Water
- Hydrogen Bonded Clusters with Water : The interaction between isofulminic acid and water molecules has been analyzed using ab initio and density functional calculations. The study shows an increase in cooperative effect with the size of studied clusters and predicts red shifts in the H–O stretching frequency for complexes involving HONC as an H-donor. This research provides insights into the molecular structure's effect on hydrogen bond formation (Zabardasti et al., 2009).
Behavior in Interstellar Environments
- Gas-Grain Modeling in Interstellar Environments : A detailed study was conducted on a gas-grain model that contains isofulminic acid (HONC), along with its isomers in various interstellar environments like hot cores and cold cores. This model helps in understanding the abundances of these isomers in different astronomical settings and predicts the presence of HONC in all environments studied (Quan et al., 2010).
Orientations Futures
Propriétés
IUPAC Name |
hydroxyazaniumylidynemethane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CHNO/c1-2-3/h3H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTXBWGUYZNKPMG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CHNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
43.025 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
51060-05-0, 506-85-4 |
Source


|
| Record name | Isofulminic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51060-05-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fulminic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000506854 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[acetyl-[4-[N-acetyl-3,5-bis(2,3-dihydroxypropylcarbamoyl)-2,4,6-triiodoanilino]-2,3-dihydroxybutyl]amino]-1-N,3-N-bis(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboxamide](/img/structure/B1206022.png)


![2-hydroxy-N-[(1-methyl-2-oxo-3-indolylidene)amino]benzamide](/img/structure/B1206031.png)
![4-methyl-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B1206032.png)


![[(2R,3R)-2-(2,4-difluorophenyl)-3-methyl-2-(1,2,4-triazol-1-ylmethyl)morpholin-4-yl]-[4-(trifluoromethyl)phenyl]methanone](/img/structure/B1206035.png)



![6-[(3,5-Dimethylphenyl)thio]-5-ethyl-1-[4-(methoxy-carbonyl)butyl]uracil](/img/structure/B1206042.png)

